molecular formula C12H13NO2 B13703872 1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone

1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone

Cat. No.: B13703872
M. Wt: 203.24 g/mol
InChI Key: PJBGWCUOVWMVJV-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone is a heterocyclic compound featuring a partially saturated benzofuran ring (2,3-dihydrobenzofuran) fused to a pyrrolidinone moiety. Key physicochemical properties include a molecular formula of C₁₁H₁₁NO₂ (estimated molecular weight: 197.22 g/mol), with the lactam carbonyl contributing to its solubility in polar aprotic solvents.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-2-one

InChI

InChI=1S/C12H13NO2/c14-12-2-1-6-13(12)10-3-4-11-9(8-10)5-7-15-11/h3-4,8H,1-2,5-7H2

InChI Key

PJBGWCUOVWMVJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC3=C(C=C2)OCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone typically involves the reaction of benzofuran derivatives with pyrrolidinone under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where benzofuran is reacted with pyrrolidinone in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the coupling process.

Industrial Production Methods: Industrial production of 1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound produced on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzofuran ring are replaced with other groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or toluene.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted benzofuran derivatives.

Scientific Research Applications

1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone with three analogs from the provided evidence:

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups Biological Activity/Applications
1-(2,3-Dihydro-5-benzofuryl)-2-pyrrolidinone (Target) 2,3-Dihydrobenzofuran + pyrrolidinone ~197.22 Lactam, ether Not explicitly reported
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone Dihydroindenyl + β-keto-pyrrolidine ~308.40 β-keto-amine, tertiary amine Psychoactive (cathinone derivative)
Chromenone-pyrimidine derivative (Example 64) Chromenone + pyrimidine + fluorophenyl 536.40 Ketone, fluorinated aromatic, boronic acid Kinase inhibitor (speculative)
2-{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide Dihydrobenzofuran + pyrrolidine + diphenylacetamide 426.56 Amide, ether, tertiary amine Antimuscarinic (related to darifenacin)

Pharmacological and Physicochemical Differences

  • Psychoactivity: The cathinone derivative acts as a stimulant due to its β-keto-amine structure, whereas the diphenylacetamide compound shows antimuscarinic activity. The target compound lacks these moieties, suggesting divergent biological targets.
  • Lipophilicity : The diphenylacetamide group in increases lipophilicity (logP ~4.5), enhancing blood-brain barrier penetration. In contrast, the target compound’s lactam and ether groups reduce logP (~1.5–2.0), favoring peripheral activity.
  • Synthetic Complexity: The chromenone-pyrimidine derivative requires multi-step synthesis with palladium catalysis, while the target compound’s simpler structure allows easier scale-up.

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